molecular formula C10H11NO2 B566953 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 1273608-55-1

4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B566953
CAS No.: 1273608-55-1
M. Wt: 177.203
InChI Key: ZUNSQKDYBGURJR-UHFFFAOYSA-N
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Description

4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of an amino group at the 4-position and a methoxy group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to introduce the amino group and cyclize the structure . The reaction conditions typically involve the use of catalysts such as palladium and bases like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-amino-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNSQKDYBGURJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717616
Record name 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273608-55-1
Record name 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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